molecular formula C17H23N3OS B11197296 Thieno[2,3-b]pyridin-3-amine, 4,5,6-trimethyl-2-[(4-methyl-1-piperidinyl)carbonyl]-

Thieno[2,3-b]pyridin-3-amine, 4,5,6-trimethyl-2-[(4-methyl-1-piperidinyl)carbonyl]-

Cat. No.: B11197296
M. Wt: 317.5 g/mol
InChI Key: ICKXZMUMKWTVIH-UHFFFAOYSA-N
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Description

4,5,6-TRIMETHYL-2-(4-METHYLPIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thienopyridine core, which is a fused ring system containing both thiophene and pyridine rings. The compound also includes a piperidine moiety, which is a six-membered ring containing nitrogen. This structure is significant in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-TRIMETHYL-2-(4-METHYLPIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The thienopyridine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thienopyridine derivatives.

Scientific Research Applications

4,5,6-TRIMETHYL-2-(4-METHYLPIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-TRIMETHYL-2-(4-METHYLPIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The thienopyridine core can bind to enzymes or proteins, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4,5,6-TRIMETHYL-2-(4-METHYLPIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C17H23N3OS/c1-9-5-7-20(8-6-9)17(21)15-14(18)13-11(3)10(2)12(4)19-16(13)22-15/h9H,5-8,18H2,1-4H3

InChI Key

ICKXZMUMKWTVIH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(S2)N=C(C(=C3C)C)C)N

Origin of Product

United States

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